molecular formula C7H14N2O2 B042221 1,4-Diaminocyclohexane-1-carboxylic acid CAS No. 40951-41-5

1,4-Diaminocyclohexane-1-carboxylic acid

Cat. No.: B042221
CAS No.: 40951-41-5
M. Wt: 158.2 g/mol
InChI Key: NXXVAESNIUKCIV-UHFFFAOYSA-N
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Description

1,4-Diaminocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H14N2O2. It is a derivative of cyclohexane, featuring two amino groups and a carboxylic acid group.

Preparation Methods

The synthesis of 1,4-diaminocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1,4-cyclohexanedione with excess ammonia, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Diaminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield cyclohexane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Diaminocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-diaminocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carboxylic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,4-Diaminocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

The unique combination of amino and carboxylic acid groups in this compound makes it particularly versatile and valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,4-diaminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXVAESNIUKCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288642
Record name 1,4-Diaminocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40951-41-5
Record name 1,4-Diaminocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40951-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diaminocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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